molecular formula C12H13N3O B3024905 Alpha-cyano-4-(dimethylamino)-cinnamamide CAS No. 3785-87-3

Alpha-cyano-4-(dimethylamino)-cinnamamide

Cat. No.: B3024905
CAS No.: 3785-87-3
M. Wt: 215.25 g/mol
InChI Key: TVPUSDGUXXMGMH-UHFFFAOYSA-N
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Description

(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide (CAS 3785-87-3) is a cyanoenamide derivative with a molecular weight of 215.25 g/mol and the formula C12H13N3O . This compound features a distinctive conjugated system with a dimethylamino-substituted phenyl ring and an acrylonitrile backbone, adopting a Z-configuration at the central double bond which is critical for its electronic and steric properties . Its molecular structure is characterized as a "push-pull" system, where the dimethylamino group acts as a strong electron donor and the cyano and carbonyl groups function as electron acceptors . This architecture makes it a subject of interest in the development of organic dyes with donor-π-conjugation-acceptor (D-π-A) characteristics, which exhibit inherent nonlinear optical properties and are highly sensitive to environmental changes such as solvent polarity and pH . As such, this compound serves as a valuable building block in materials science, particularly in the design of fluorescent probes, nonlinear optical materials, and as a potential component in photo- and electroluminescent applications like dye lasers, fluorescent sensors, logic memory devices, and organic light-emitting devices (OLEDs) . The compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUSDGUXXMGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233741
Record name 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-87-3
Record name 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3785-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-CYANO-4-(DIMETHYLAMINO)-CINNAMAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the materials science industry, the compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications Evidence ID
(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide –N(CH₃)₂ (para), –CONH– 311.4 (estimated) Strong electron-donating group; planar conjugated system Optoelectronics, charge-transfer materials
(2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Cyclopropyl, –OH, –CF₃ (amide) 312.76 Steric hindrance from cyclopropyl; electron-withdrawing –CF₃ enhances acidity Enzyme inhibition (e.g., dihydroorotate dehydrogenase)
ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate –OCHF₂, ethoxy ester 282.24 Chiral center; strong CH-acidic properties Michael acceptor in asymmetric synthesis
(2Z)-3-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile –F (para), –N(CH₃)₂ (para) 280.32 Electron-withdrawing (–F) and donating (–N(CH₃)₂) groups; dual substituent effects Fluorescent probes, solvatochromic studies
(Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(dimethylamino)methylidene]prop-2-enamide –CH(OEt)₂, –N=C(NMe₂) Not provided Bulky diethoxymethyl group; imine linkage Unknown (discontinued commercial product)

Key Observations:

Electronic Effects: The dimethylamino group in the target compound enhances electron donation, favoring charge-transfer states compared to electron-withdrawing groups (e.g., –CF₃ in ) . Fluorine substituents () introduce polarity and stabilize excited states, which is relevant for fluorescence applications.

– Hydroxy or ester groups () enhance solubility in polar solvents compared to the target compound.

Biological Relevance :

  • The trifluoromethyl analog () is structurally similar to inhibitors of dihydroorotate dehydrogenase, a target in antimalarial research .
    – The absence of bulky groups in the target compound may favor interactions with planar binding pockets in enzymes or receptors.

Optoelectronic Potential: Compounds with para-substituted dimethylamino or fluorophenyl groups () exhibit twisted intramolecular charge-transfer (TICT) states, a feature useful in organic LEDs or sensors .

Biological Activity

Overview

The compound (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structural features, including a cyano group and a dimethylamino phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C12H13N3O
  • Molecular Weight: 213.25 g/mol
  • IUPAC Name: (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide

The biological activity of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is primarily attributed to its ability to interact with various biological macromolecules. The cyano group can participate in hydrogen bonding, while the dimethylamino group may engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

  • Anticancer Activity
    • Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects
    • Preliminary research suggests that (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cellular models.
  • Antioxidant Activity
    • The compound has demonstrated significant antioxidant activity, scavenging free radicals and reducing oxidative stress in vitro. This property may contribute to its protective effects against cellular damage.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
MCF-71548 hours

Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its ability to inhibit the production of TNF-α in LPS-stimulated macrophages. The results showed a significant reduction in TNF-α levels at concentrations above 10 µM.

Concentration (µM)TNF-α Inhibition (%)
1040
2070
5085

Study 3: Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging effect comparable to ascorbic acid at higher concentrations.

Concentration (µM)DPPH Scavenging (%)
1030
5065
10090

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpha-cyano-4-(dimethylamino)-cinnamamide
Reactant of Route 2
Alpha-cyano-4-(dimethylamino)-cinnamamide

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